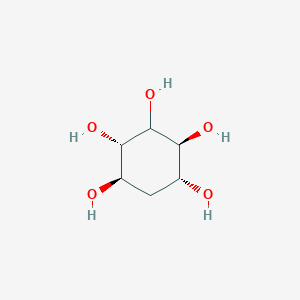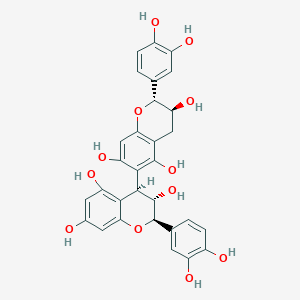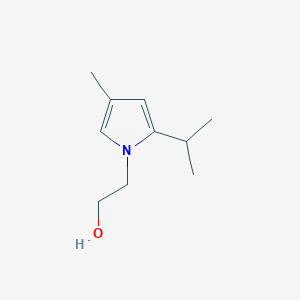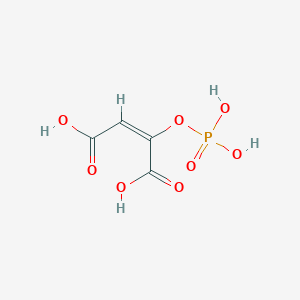
(E)-2-phosphonooxybut-2-enedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phosphonooxybut-2-enedioic acid, also known as fumaric acid monoethyl ester phosphate (FMEP), is a chemical compound that has been widely studied for its potential applications in various fields. It is a derivative of fumaric acid, a naturally occurring organic acid found in many fruits and vegetables. FMEP has been shown to have a range of biochemical and physiological effects, making it an interesting compound for further research.
Mécanisme D'action
The exact mechanism of action of FMEP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense and cellular detoxification. FMEP has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Effets Biochimiques Et Physiologiques
FMEP has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and immunomodulatory effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons, immune cells, and skin cells. FMEP has also been shown to promote the differentiation of certain types of immune cells, such as regulatory T cells, which play a role in immune tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMEP in lab experiments is its relatively low cost and availability. It is also a stable compound that can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects in specific contexts.
Orientations Futures
There are many potential future directions for research on FMEP. One area of interest is its potential as a treatment for autoimmune diseases, such as multiple sclerosis and psoriasis. Further research could also explore its potential as a fertilizer and soil amendment in agriculture, as well as its potential as a component in biodegradable plastics. Additionally, more research is needed to fully understand its mechanism of action and how it can be used in specific contexts.
Méthodes De Synthèse
FMEP can be synthesized by the reaction of (E)-2-phosphonooxybut-2-enedioic acid acid with ethanol and phosphorus oxychloride. This reaction produces a mixture of isomers, and the (E)-isomer can be isolated through various purification methods, such as column chromatography.
Applications De Recherche Scientifique
FMEP has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, FMEP has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for diseases such as multiple sclerosis and psoriasis. In agriculture, FMEP has been studied as a potential fertilizer and soil amendment, as it has been shown to increase plant growth and yield. In materials science, FMEP has been studied as a potential component in the production of biodegradable plastics.
Propriétés
Numéro CAS |
138668-74-3 |
|---|---|
Nom du produit |
(E)-2-phosphonooxybut-2-enedioic acid |
Formule moléculaire |
C4H5O8P |
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
(E)-2-phosphonooxybut-2-enedioic acid |
InChI |
InChI=1S/C4H5O8P/c5-3(6)1-2(4(7)8)12-13(9,10)11/h1H,(H,5,6)(H,7,8)(H2,9,10,11)/b2-1+ |
Clé InChI |
KMNAUSZAPXSXLU-OWOJBTEDSA-N |
SMILES isomérique |
C(=C(\C(=O)O)/OP(=O)(O)O)\C(=O)O |
SMILES |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
SMILES canonique |
C(=C(C(=O)O)OP(=O)(O)O)C(=O)O |
Synonymes |
((1-carboxyethenyl)oxy)hydroxyphosphinecarboxylic acid oxide carboxyphosphoenolpyruvic acid CPEPA trisodium carboxyphosphoenolpyruvate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B153694.png)
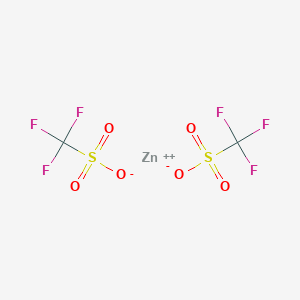
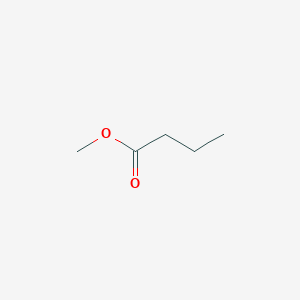
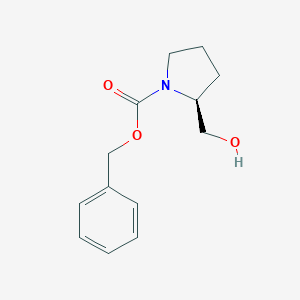
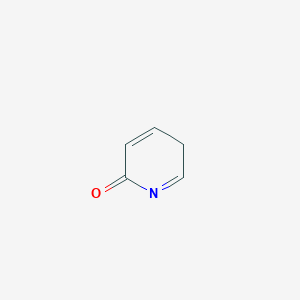
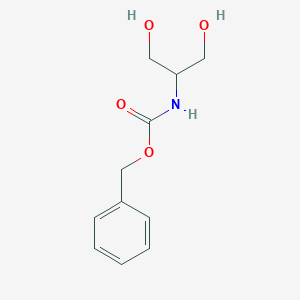
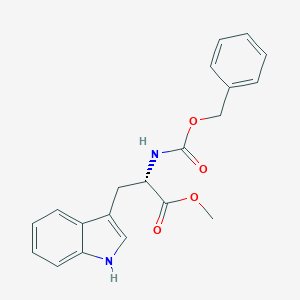
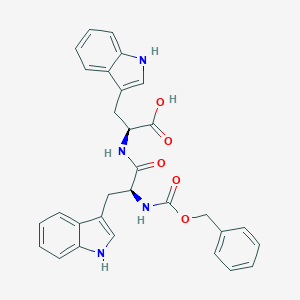
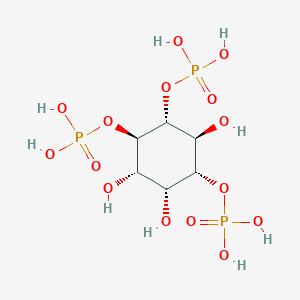

![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)
